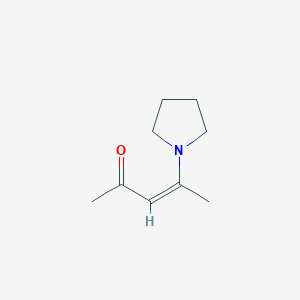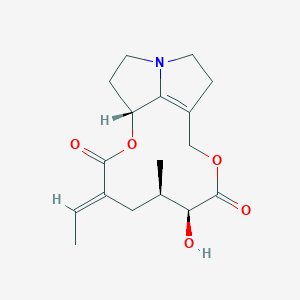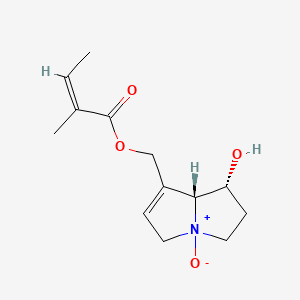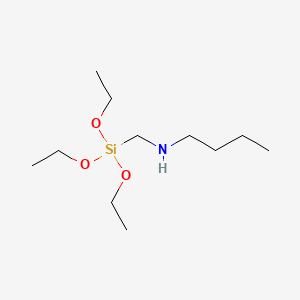
2,3-Dibrom-2-propen-1-ol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
2,3-Dibromo-2-propen-1-ol has several applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Wirkmechanismus
Target of Action
It is known to participate in [3,3]-sigmatropic rearrangement reactions , which suggests that it may interact with various biological targets depending on the specific context.
Mode of Action
2,3-Dibromo-2-propen-1-ol interacts with its targets through [3,3]-sigmatropic rearrangement reactions . This type of reaction involves a concerted shift of a sigma bond and adjacent pi bond in a certain molecular entity. The exact changes resulting from this interaction would depend on the specific biological target and context.
Biochemical Pathways
Given its participation in [3,3]-sigmatropic rearrangement reactions , it can be inferred that it may influence various biochemical pathways depending on the specific biological context.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,3-Dibromo-2-propen-1-ol can be synthesized by reacting propargyl alcohol with elemental bromine. This reaction produces the dibromo product with high yields and an E-isomer content of greater than 95% . The reaction conditions typically involve the use of a solvent such as dichloromethane and a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: The industrial production of 2,3-dibromoallyl alcohol follows similar synthetic routes but on a larger scale. The process involves the careful handling of bromine and propargyl alcohol, with appropriate safety measures in place to manage the exothermic nature of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dibromo-2-propen-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group.
Reduction: The bromine atoms can be reduced to form simpler alcohol derivatives.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 2,3-dibromoacrolein.
Reduction: Formation of 2,3-dibromopropanol.
Substitution: Formation of 2,3-dihydroxypropene or 2,3-diaminopropene.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-2-propen-1-ol: Shares the same allyl alcohol backbone but has chlorine instead of bromine at the 2-position.
Allyl Alcohol (2-Propen-1-ol): Lacks the bromine substituents, making it a simpler analog of 2,3-dibromoallyl alcohol.
3-Buten-1-ol: Has an extra methylene group extending the carbon chain, placing it in the same chemical class as 2,3-dibromoallyl alcohol.
3-Buten-2-ol: Another unsaturated alcohol similar to 2,3-dibromoallyl alcohol.
Uniqueness: 2,3-Dibromo-2-propen-1-ol is unique due to its dibromo-substituted structure, which imparts distinct chemical reactivity and stability. This makes it particularly valuable in synthetic chemistry and industrial applications where specific reactivity patterns are desired.
Eigenschaften
IUPAC Name |
2,3-dibromoprop-2-en-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Br2O/c4-1-3(5)2-6/h1,6H,2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKYSVJWQJOFAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=CBr)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Br2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10989019 | |
| Record name | 2,3-Dibromoprop-2-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10989019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.87 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7228-11-7, 69298-57-3 | |
| Record name | 2,3-Dibromo-2-propen-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7228-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propen-1-ol, 2,3-dibromo-, (2Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069298573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dibromoprop-2-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10989019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B1609393.png)
![1H-Imidazo[4,5-d]pyridazine](/img/structure/B1609394.png)



![4-[5-(4-Formylphenoxy)pentoxy]benzaldehyde](/img/structure/B1609403.png)


![(E)-but-2-enedioic acid;5-(2-methoxyphenyl)-6,8-dioxa-3-azabicyclo[3.2.1]octane](/img/structure/B1609406.png)



